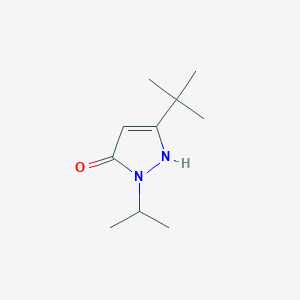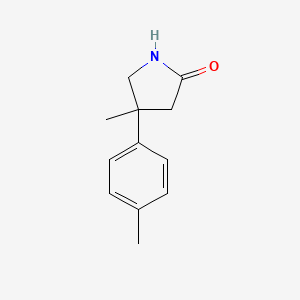![molecular formula C10H15NOS B1467231 {1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250911-90-0](/img/structure/B1467231.png)
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Descripción general
Descripción
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is a chemical compound that features a thiophene ring attached to a pyrrolidinyl group with a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Reduction of Thiophene Derivatives: : Starting with thiophene-3-carbaldehyde, the compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Nucleophilic Substitution: : Reacting thiophene-3-methyl chloride with pyrrolidin-3-ylmethanol under nucleophilic substitution conditions.
Ring-Closing Metathesis: : Using ring-closing metathesis reactions to form the pyrrolidinyl ring from suitable precursors.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : The thiophene ring can undergo reduction reactions to form thiophene derivatives with different functional groups.
Substitution: : Nucleophilic substitution reactions can be performed on the pyrrolidinyl ring to introduce various substituents.
Common Reagents and Conditions
Oxidation: : KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.
Reduction: : NaBH4, LiAlH4, and catalytic hydrogenation are typical reducing agents.
Substitution: : Alkyl halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation: : Thiophene-3-carboxylic acid
Reduction: : Thiophene-3-methylamine
Substitution: : Various substituted pyrrolidinyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: : Use in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is unique due to its specific structural features, such as the presence of the thiophene ring and the hydroxymethyl group. Similar compounds include:
1-[(Thiophen-2-yl)methyl]pyrrolidin-3-yl}methanol: : Similar structure but with a different position of the thiophene ring.
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one: : Contains a pyrrolidinyl group and a thiophene ring but with a different functional group.
These compounds may exhibit similar properties but differ in their biological and chemical activities due to variations in their molecular structures.
Propiedades
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTZZSMUDQTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)
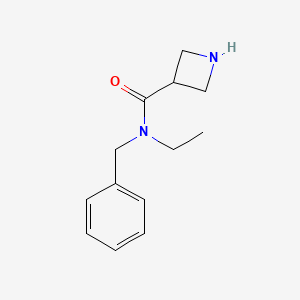
![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)
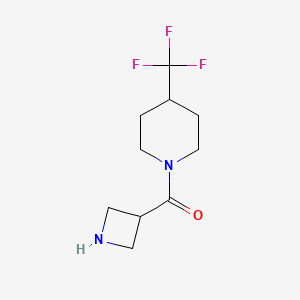

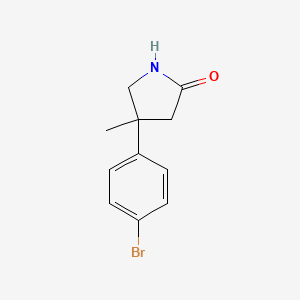
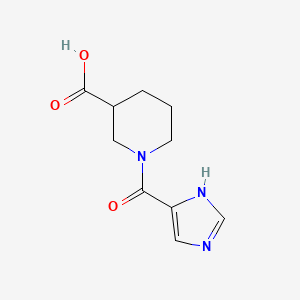
![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)
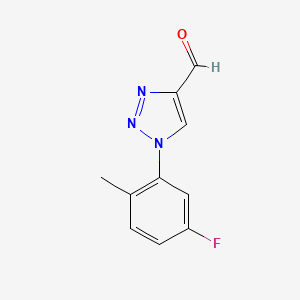
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)

